![molecular formula C29H26FN5O4S B2574920 N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1042727-30-9](/img/structure/B2574920.png)
N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide” is a dual p38α MAPK/PDE-4 inhibitor with activity against TNFα-Related Diseases . It has been evaluated in in vitro experiments as well as in ex vivo and in vivo preclinical studies .
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
The compound has shown notable antioxidant and anticancer activities. Novel derivatives, related structurally, have been synthesized, exhibiting higher antioxidant activity compared to well-known antioxidants like ascorbic acid. These derivatives have also demonstrated cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential for further investigation in cancer therapy (Tumosienė et al., 2020).
Antibacterial Evaluation
Another research avenue explores the compound's antibacterial properties. A related novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized and exhibited activity against bacterial strains. The study's focus on the compound's structure, along with Raman analysis, crystal structure, and Hirshfeld Surface analysis, contributes to understanding its potential antibacterial applications (Geesi et al., 2020).
Imaging Applications
The compound's derivatives have also been applied in imaging studies. For instance, synthesis of [11C]gefitinib, which inhibits the epidermal growth factor receptor tyrosine kinase, utilized a derivative for positron emission tomography (PET) imaging. This research highlights the compound's relevance in developing diagnostic tools for diseases such as cancer (Holt et al., 2006).
Synthesis and Biological Properties
Further exploration into the compound's synthesis and biological properties revealed activities against various biological targets. Studies on derivatives have shown a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition, underscoring the compound's versatility in drug discovery and therapeutic applications (Markosyan et al., 2008).
Mecanismo De Acción
This compound acts as a dual p38α MAPK/PDE-4 inhibitor, which means it inhibits the activity of both p38α MAPK and PDE-4 . These enzymes are involved in inflammatory responses, and inhibiting them can help reduce inflammation. This compound has been shown to suppress the release of tumor necrosis factor alpha (TNFα), a key mediator of inflammation .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-39-21-12-10-20(11-13-21)32-26(37)17-40-29-34-23-5-3-2-4-22(23)27-33-24(28(38)35(27)29)14-15-25(36)31-16-18-6-8-19(30)9-7-18/h2-13,24H,14-17H2,1H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAMHHWJPUYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)
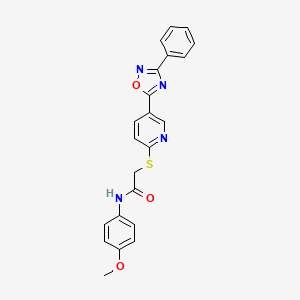
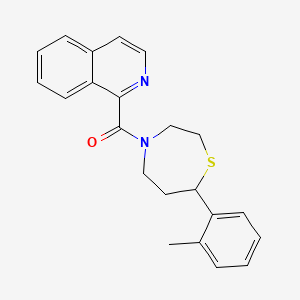
![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)
![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)
![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)

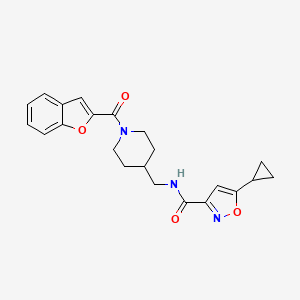

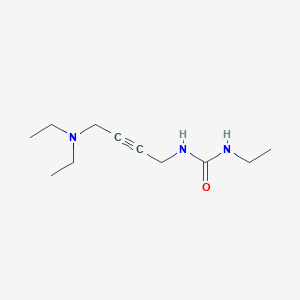
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)
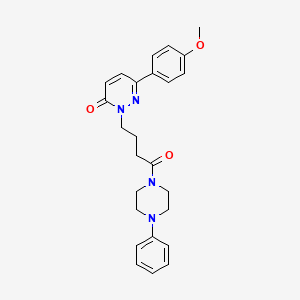
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)
![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)